molecular formula C18H18N8O B10987509 N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B10987509
M. Wt: 362.4 g/mol
InChI Key: LNSJXCNMHUMZOF-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a benzimidazole ring, a triazolopyridazine moiety, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Synthesis of Triazolopyridazine Moiety: The triazolopyridazine ring can be formed by cyclization reactions involving hydrazine derivatives and pyridazine precursors.

    Coupling with Piperidine Carboxamide: The final step involves coupling the benzimidazole and triazolopyridazine intermediates with piperidine-4-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole and triazolopyridazine moieties are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Triazolopyridazine Derivatives: Compounds like triazolopyridazine-based kinase inhibitors, which are being studied for their anticancer properties.

    Piperidine Carboxamide Derivatives: Compounds like piperidine-based protease inhibitors, which are used in antiviral therapies.

Uniqueness

N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is unique due to its combination of three distinct pharmacophores: benzimidazole, triazolopyridazine, and piperidine carboxamide. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C18H18N8O

Molecular Weight

362.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H18N8O/c27-17(22-18-20-13-3-1-2-4-14(13)21-18)12-7-9-25(10-8-12)16-6-5-15-23-19-11-26(15)24-16/h1-6,11-12H,7-10H2,(H2,20,21,22,27)

InChI Key

LNSJXCNMHUMZOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3N2)C4=NN5C=NN=C5C=C4

Origin of Product

United States

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